8-Iodo-3,7-dihydro-2h-purin-2-one

Description

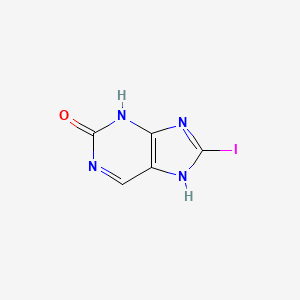

8-Iodo-3,7-dihydro-2H-purin-2-one is a halogenated purine derivative characterized by an iodine atom at position 8 and a carbonyl group at position 2 of the purine ring. This compound belongs to the class of 3,7-dihydro-2H-purin-2-ones, which are structurally related to xanthine alkaloids. The iodine substituent imparts unique electronic and steric properties, making it valuable in medicinal chemistry for applications such as nucleoside analog synthesis, enzyme inhibition studies, or radiolabeling due to iodine’s high atomic mass .

Properties

CAS No. |

19716-24-6 |

|---|---|

Molecular Formula |

C5H3IN4O |

Molecular Weight |

262.01 g/mol |

IUPAC Name |

8-iodo-3,7-dihydropurin-2-one |

InChI |

InChI=1S/C5H3IN4O/c6-4-8-2-1-7-5(11)10-3(2)9-4/h1H,(H2,7,8,9,10,11) |

InChI Key |

DGIDEVXCISWSNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=O)NC2=C1NC(=N2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodo-3,7-dihydro-2h-purin-2-one typically involves the iodination of a purine precursor. One common method is the reaction of 3,7-dihydro-2h-purin-2-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position.

Industrial Production Methods

Industrial production of 8-Iodo-3,7-dihydro-2h-purin-2-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Iodo-3,7-dihydro-2h-purin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 8-azido-3,7-dihydro-2h-purin-2-one, while oxidation might produce 8-iodo-3,7-dihydro-2h-purin-2-one derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

8-Iodo-3,7-dihydro-2h-purin-2-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.

Biology: The compound can be used in studies involving nucleic acid analogs and their interactions with enzymes and other biomolecules.

Medicine: Research into its potential as an anticancer agent, given its structural similarity to other biologically active purines.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Iodo-3,7-dihydro-2h-purin-2-one involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The iodine atom can influence the compound’s binding affinity and specificity, potentially leading to the inhibition of enzyme activity or the modulation of biochemical pathways. This can result in various biological effects, including antiproliferative activity against cancer cells.

Comparison with Similar Compounds

Structural Features

The table below compares key structural attributes of 8-Iodo-3,7-dihydro-2H-purin-2-one with similar purine derivatives:

Physicochemical Properties

- 8-Iodo-3,7-dihydro-2H-purin-2-one: Solubility: Limited aqueous solubility due to iodine’s hydrophobicity; soluble in polar aprotic solvents like DMF or DMSO . Reactivity: Iodine acts as a superior leaving group compared to bromine or chlorine, facilitating nucleophilic aromatic substitution (e.g., Suzuki coupling or amination) .

- 6-Chloro-3,7-dimethyl analog: Melting Point: ~150–160°C (estimated); methyl groups reduce crystallinity compared to unsubstituted purinones .

- 6-Amino derivative: pKa: ~5.32 (predicted), enabling pH-dependent solubility in acidic environments .

Critical Analysis of Reactivity and Stability

- Halogen Effects : Iodine’s large atomic radius increases steric hindrance, reducing enzymatic degradation rates compared to smaller halogens like chlorine .

- Oxidative Stability : Iodinated purines are prone to dehalogenation under strong acidic or basic conditions, necessitating inert storage atmospheres .

- Thermal Stability : Methyl-substituted derivatives (e.g., 3,7-dimethyl) exhibit higher thermal stability due to reduced ring strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.